Methyl 1-(2-(2,4-dichlorophenoxy)propanoyl)-1H-indole-3-carboxylate
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Overview
Description
Methyl 1-(2-(2,4-dichlorophenoxy)propanoyl)-1H-indole-3-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a 2,4-dichlorophenoxy group attached to a propanoyl moiety, which is further linked to an indole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-(2,4-dichlorophenoxy)propanoyl)-1H-indole-3-carboxylate typically involves the following steps:
Preparation of 2,4-dichlorophenoxyacetic acid: This is achieved by refluxing 2,4-dichlorophenol with chloroacetic acid in dry acetone containing anhydrous potassium carbonate.
Formation of the propanoyl intermediate: The 2,4-dichlorophenoxyacetic acid is then reacted with thiosemicarbazide in the presence of phosphoryl chloride to yield the corresponding hydrazide.
Coupling with indole-3-carboxylate: The hydrazide is then coupled with methyl indole-3-carboxylate under reflux conditions in dry ethanol to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain reaction conditions and optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-(2,4-dichlorophenoxy)propanoyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Methyl 1-(2-(2,4-dichlorophenoxy)propanoyl)-1H-indole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antitumor properties and as a lead compound for the development of new anticancer agents.
Agricultural Chemistry: The compound is studied for its herbicidal activity, particularly in controlling grass weeds in crops.
Biological Studies: It is used in studies to understand its mechanism of action at the molecular level, including its interaction with specific enzymes and receptors.
Mechanism of Action
The mechanism of action of Methyl 1-(2-(2,4-dichlorophenoxy)propanoyl)-1H-indole-3-carboxylate involves the inhibition of specific enzymes or receptors. For instance, in its herbicidal application, it inhibits Acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis. This inhibition disrupts the production of essential fatty acids, leading to the death of the target organism.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2,4-dichlorophenoxy)propionate: Another compound with a similar 2,4-dichlorophenoxy moiety but differing in the rest of the structure.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a simpler structure.
Uniqueness
Methyl 1-(2-(2,4-dichlorophenoxy)propanoyl)-1H-indole-3-carboxylate is unique due to the presence of the indole ring system, which imparts distinct biological activities and potential applications in medicinal chemistry. The combination of the 2,4-dichlorophenoxy group with the indole moiety makes it a versatile compound for various research applications.
Properties
IUPAC Name |
methyl 1-[2-(2,4-dichlorophenoxy)propanoyl]indole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO4/c1-11(26-17-8-7-12(20)9-15(17)21)18(23)22-10-14(19(24)25-2)13-5-3-4-6-16(13)22/h3-11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDPIJFQSCMDNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C=C(C2=CC=CC=C21)C(=O)OC)OC3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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